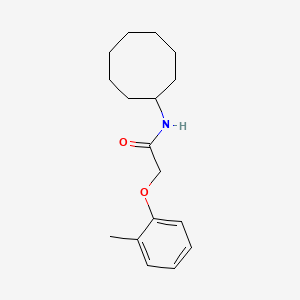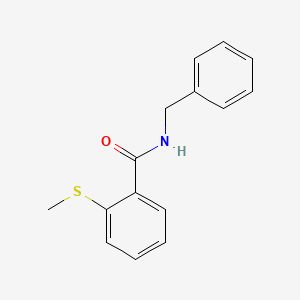
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has shown promising results in inhibiting the growth and survival of cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Mecanismo De Acción
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cell lymphomas and leukemias. 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. This pathway is important for the survival and proliferation of T-cell lymphomas and leukemias.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been shown to have a selective and potent inhibitory effect on BTK and ITK. This inhibition leads to a decrease in the proliferation and survival of cancer cells. 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has also been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can help to further reduce the growth and survival of cancer cells. In addition, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been shown to have minimal toxicity and side effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide is its selectivity and potency in inhibiting BTK and ITK. This makes it a promising candidate for treating various types of cancer. However, one limitation is that 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has only been studied in preclinical models and has not yet been tested in clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several potential future directions for the study of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its effectiveness in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide in humans. Finally, more studies are needed to understand the long-term effects of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide on cancer patients.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 2-chloro-4-methylbenzoyl chloride with 3-pyridinemethanol to form the intermediate compound 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with a coupling agent to produce the final product, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. The purity and yield of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide can be improved through various purification methods, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-4-5-12(13(15)7-10)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFIUCEQVWWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)


![4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)